molecular formula C16H33Cl2N3O2 B2766635 Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride CAS No. 2580211-40-9

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride

Cat. No. B2766635
CAS RN: 2580211-40-9
M. Wt: 370.36
InChI Key: CNASYSVYSCSQOL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is a chemical compound with the CAS Number: 2580211-40-9 . It has a molecular weight of 370.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H31N3O2.2ClH/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18;;/h14,17H,4-13H2,1-3H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.36 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, serve as pivotal chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide has emerged as a gold standard for asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are core structures in many natural products and drugs, highlighting the importance of such methodologies in developing therapeutically relevant compounds (Philip et al., 2020).

Synthetic Routes and Pharmaceutical Applications

The review of synthetic routes for vandetanib, a therapeutic agent, shows the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. This illustrates the utility of such compounds in the industrial production of pharmaceuticals, offering higher yields and commercial viability. Such synthetic routes are crucial for the scalable production of complex drugs (Mi, 2015).

Piperazine Derivatives in Drug Design

Piperazine derivatives, due to their presence in a wide range of therapeutic drugs across different categories, highlight the significance of modifications at the piperazine nucleus. Adjusting the substitution pattern on piperazine can markedly influence the medicinal properties of resultant molecules. This underscores the flexibility and potential of piperazine-based compounds in drug discovery and design, providing a foundation for new treatments for various diseases (Rathi et al., 2016).

Environmental Impact and Decomposition

Studies on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) reveal their widespread presence in various matrices. These studies emphasize the need for understanding the environmental behaviors of such compounds and their transformation products, highlighting the importance of developing novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2.2ClH/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18;;/h14,17H,4-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASYSVYSCSQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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